Reduced Lipophilicity (LogP) of N-sec-butyl Versus N-n-butyl Spirocyclic Amine
The N-sec-butyl derivative exhibits a lower computed LogP (1.98) compared to the N-n-butyl analog (LogP 2.45), representing a ΔLogP of -0.47 [REFS-1, REFS-2]. This reduction in lipophilicity is consistent with the well-established effect of alkyl chain branching, which decreases solvent-accessible hydrophobic surface area.
| Evidence Dimension | Computed LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 1.98 |
| Comparator Or Baseline | N-butyl-1,4-dioxaspiro[4.5]decan-8-amine (CAS 192373-08-3): LogP = 2.45 |
| Quantified Difference | ΔLogP = -0.47 (lower lipophilicity for target compound) |
| Conditions | Computed LogP values sourced from vendor technical datasheets using standard prediction algorithms |
Why This Matters
Lower lipophilicity is often associated with reduced non-specific protein binding, improved aqueous solubility, and potentially lower risks of phospholipidosis and CYP450 promiscuity, which are critical selection criteria for lead optimization procurement.
